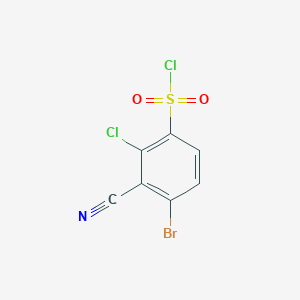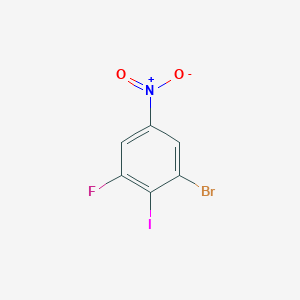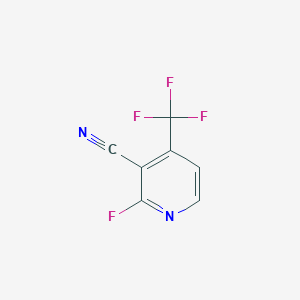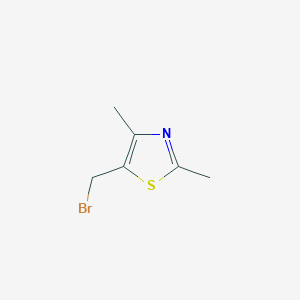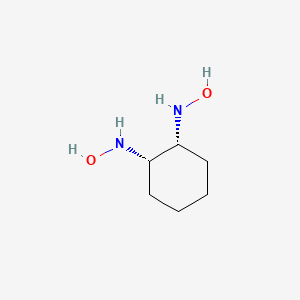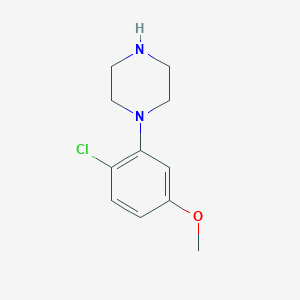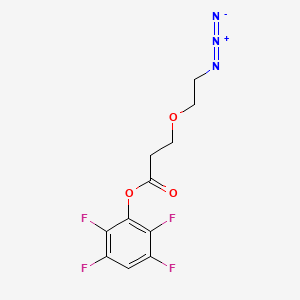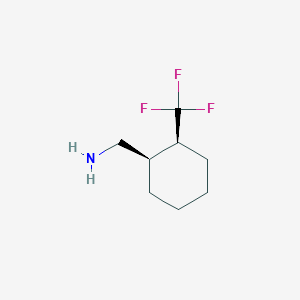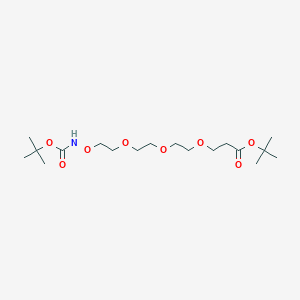
Boc-aminoxy-peg3-t-butyl ester
描述
Boc-aminoxy-peg3-t-butyl ester is a chemical compound used primarily in bioconjugation and chemical biology. It consists of a polyethylene glycol (PEG) chain linked to an aminooxy functional group, with a tert-butyloxycarbonyl (t-Boc) protecting group and a t-butyl ester group . This compound is known for its versatility in forming stable linkages with carbonyl-bearing biomolecules, making it valuable in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-aminoxy-peg3-t-butyl ester typically involves the following steps:
Formation of the PEG Chain: The PEG chain is synthesized or obtained commercially.
Introduction of the Aminooxy Group: The aminooxy group is introduced to the PEG chain through a nucleophilic substitution reaction.
Protection with t-Boc Group: The aminooxy group is protected using tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
Formation of t-Butyl Ester: The final step involves esterification with t-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG: Large-scale production of PEG chains.
Automated Reaction Systems:
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity.
化学反应分析
Types of Reactions
Boc-aminoxy-peg3-t-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Boc-aminoxy-peg3-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the conjugation of biomolecules, aiding in the study of protein interactions and cellular processes.
Medicine: Employed in drug delivery systems and the development of therapeutic agents.
Industry: Utilized in the production of advanced materials and surface modifications
作用机制
The mechanism of action of Boc-aminoxy-peg3-t-butyl ester involves its ability to form stable linkages with carbonyl-bearing biomolecules. The aminooxy group reacts with ketones and aldehydes to form oxime linkages, which are stable under physiological conditions. This property makes it an excellent tool for bioconjugation and labeling .
相似化合物的比较
Similar Compounds
- Boc-aminoxy-peg2-t-butyl ester
- Boc-aminoxy-peg4-t-butyl ester
- Boc-aminoxy-peg5-t-butyl ester
Uniqueness
Boc-aminoxy-peg3-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and flexibility .
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO8/c1-17(2,3)26-15(20)7-8-22-9-10-23-11-12-24-13-14-25-19-16(21)27-18(4,5)6/h7-14H2,1-6H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBGRZJSTQVWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136419 | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807512-44-2 | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1,15-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



